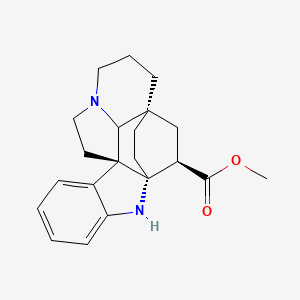

Kopsinine

Description

This compound has been reported in Kopsia officinalis, Hunteria zeylanica, and other organisms with data available.

structure given in first source; RN given refers to (2alpha,3beta,5alpha)-isomer; has hepatoprotective properties

Structure

3D Structure

Properties

CAS No. |

559-51-3 |

|---|---|

Molecular Formula |

C21H26N2O2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

methyl (1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate |

InChI |

InChI=1S/C21H26N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-3,5-6,15,18,22H,4,7-13H2,1H3/t15-,18-,19+,20+,21+/m0/s1 |

InChI Key |

IYLRRIUNGGQRTN-NWRWZVFGSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@]23CCCN4C2[C@@]5([C@]1(CC3)NC6=CC=CC=C65)CC4 |

Canonical SMILES |

COC(=O)C1CC23CCCN4C2C5(C1(CC3)NC6=CC=CC=C65)CC4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

kopsinine kopsinine dihydrochloride, (2alpha,3beta,5alpha)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Kopsinine in Kopsia Species: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of kopsinine, an aspidofractinine-type indole alkaloid found in various Kopsia species. This document summarizes the current knowledge on the distribution of this compound, its quantitative analysis, detailed experimental protocols for its isolation and characterization, and its known biological signaling pathways.

Distribution and Quantitative Analysis of this compound in Kopsia Species

This compound has been identified in a variety of Kopsia species, which are primarily found in Southeast Asia. The concentration of this compound can vary significantly between different species and even between different parts of the same plant. The following table summarizes the reported presence and yield of this compound in several Kopsia species.

| Kopsia Species | Plant Part | This compound Yield (%) | Reference |

| Kopsia arborea | Stem Bark | ~0.12 | [1] |

| Kopsia longiflora | Bark | 0.20 | [2] |

| Kopsia dasyrachis | Not Specified | Present | [3] |

| Kopsia fruticosa | Stem Bark | Present | [3] |

| Kopsia grandifolia | Not Specified | Present | |

| Kopsia griffithii | Not Specified | Present | |

| Kopsia hainanensis | Stems | Present | |

| Kopsia jasminiflora | Stem Bark | Present | [3] |

| Kopsia larutensis | Not Specified | Present | |

| Kopsia officinalis | Not Specified | Present | [3] |

| Kopsia pauciflora | Not Specified | Present | |

| Kopsia singapurensis | Not Specified | Present | [3] |

Note: "Present" indicates that this compound has been isolated from the species, but specific quantitative yield data was not available in the reviewed literature.

Experimental Protocols

This section details the common methodologies for the extraction, isolation, purification, and characterization of this compound from Kopsia plant material.

Extraction of this compound

A common method for the extraction of alkaloids from plant material is Soxhlet extraction.[4]

Protocol: Soxhlet Extraction

-

Preparation of Plant Material: Air-dry the desired plant parts (e.g., stem bark) and grind them into a fine powder to increase the surface area for solvent extraction.

-

Soxhlet Apparatus Setup: Place the powdered plant material in a thimble, which is then placed into the main chamber of the Soxhlet extractor.

-

Solvent Selection: Fill a round-bottom flask with a suitable solvent, typically methanol or ethanol, for the extraction of polar alkaloids like this compound.[5]

-

Extraction Process: Heat the solvent in the flask. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The solvent fills the thimble and extracts the alkaloids. Once the solvent reaches the top of a siphon tube, it is siphoned back into the flask, carrying the extracted compounds with it. This process is repeated for several hours (typically 8-24 hours) to ensure complete extraction.[4][5]

-

Concentration: After extraction, the solvent containing the crude alkaloid extract is concentrated using a rotary evaporator to yield a viscous residue.

Isolation and Purification of this compound

The crude alkaloid extract is a complex mixture of compounds. This compound is typically isolated and purified using column chromatography.

Protocol: Column Chromatography Purification [1][6]

-

Adsorbent Preparation: The choice of stationary phase is crucial. For the separation of alkaloids, silica gel or alumina are commonly used.[6] Prepare a slurry of the chosen adsorbent in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Column Packing: Pour the slurry into a glass column and allow the adsorbent to settle, forming a packed bed. A layer of sand can be added at the bottom and top of the column to prevent disturbance of the stationary phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and carefully load it onto the top of the column.

-

Elution: Begin the elution process by passing a mobile phase through the column. The polarity of the mobile phase is gradually increased (gradient elution) by adding a more polar solvent (e.g., ethyl acetate, methanol).[1] This allows for the separation of compounds based on their affinity for the stationary and mobile phases.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Final Purification: Pool the this compound-containing fractions and concentrate them. Further purification can be achieved by recrystallization or by using High-Performance Liquid Chromatography (HPLC).[7]

Characterization of this compound

The structure and purity of the isolated this compound are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the chemical structure of this compound by providing information about the hydrogen and carbon atoms in the molecule.[8]

-

Mass Spectrometry (MS): This technique determines the molecular weight and elemental composition of this compound.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the this compound molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophores present in the molecule.[9]

Signaling Pathways and Biological Activity

This compound has been reported to exhibit antitussive (cough-suppressing) activity, which is mediated through its interaction with the δ-opioid receptor (DOR).[7] The δ-opioid receptor is a G-protein coupled receptor (GPCR) that plays a role in analgesia and other neurological functions.[10]

This compound Interaction with the δ-Opioid Receptor Signaling Pathway

The binding of this compound to the δ-opioid receptor initiates a cascade of intracellular signaling events.

Caption: this compound-mediated δ-opioid receptor signaling pathway.

Pathway Description:

-

Binding and Activation: this compound binds to and activates the δ-opioid receptor on the cell surface.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/Go). This causes the dissociation of the Gα and Gβγ subunits.[10]

-

Downstream Effectors:

-

Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[10] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunits directly interact with ion channels. They inhibit N-type voltage-gated calcium channels, leading to a decrease in calcium influx and subsequent reduction in neurotransmitter release. They also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the cell membrane, which reduces neuronal excitability.[11]

-

Activation of MAPK Pathway: The Gβγ subunits can also activate the mitogen-activated protein kinase (MAPK) signaling cascade, including c-Jun N-terminal kinase (JNK) and p38 MAPK.[12]

-

The culmination of these signaling events leads to the observed physiological effects of this compound, such as its antitussive action.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the study of this compound from Kopsia species.

Caption: General workflow for this compound research.

This guide provides a foundational understanding for researchers interested in the study of this compound from Kopsia species. The provided protocols and pathway information are based on current scientific literature and are intended to serve as a starting point for further investigation and drug development efforts.

References

- 1. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. column-chromatography.com [column-chromatography.com]

- 7. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance | Journal of Neuroscience [jneurosci.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Path to a Complex Alkaloid: A Technical Guide to the Total Synthesis of Kopsinine

For Researchers, Scientists, and Drug Development Professionals

Kopsinine, a hexacyclic indole alkaloid isolated from the plant genus Kopsia, has captivated synthetic chemists with its complex architecture, featuring a bicyclo[2.2.2]octane core. While the natural biosynthetic pathway of this compound remains largely unelucidated, significant strides have been made in its total synthesis. This technical guide provides an in-depth analysis of the key strategies and experimental protocols developed for the laboratory synthesis of this intricate molecule, with a primary focus on the seminal works of the Boger and MacMillan research groups. These approaches, while different in their core methodologies, offer valuable insights into the construction of complex molecular frameworks and serve as a guide for future synthetic endeavors in drug discovery and development.

Core Synthetic Strategies: A Tale of Two Approaches

Two principal strategies have emerged as highly effective in the total synthesis of this compound: an intramolecular cycloaddition cascade coupled with a radical cyclization, and an organocascade-catalyzed approach.

1. The Boger Approach: A Symphony of Cycloadditions and Radical Chemistry

Professor Dale Boger's group at The Scripps Research Institute pioneered a divergent synthesis of this compound that hinges on two key transformations: a powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole and a unique samarium(II) iodide (SmI₂)-promoted transannular cyclization.[1][2] This strategy is notable for its efficiency in rapidly assembling the core structure of the alkaloid.

The synthesis commences with the construction of a 1,3,4-oxadiazole precursor, which upon heating, undergoes an intramolecular Diels-Alder reaction followed by a 1,3-dipolar cycloaddition, losing nitrogen gas in the process, to form a complex pentacyclic intermediate. This intermediate is then elaborated through a series of steps to set the stage for the crucial C2-C21 bond formation. The final hexacyclic structure of this compound is achieved via a SmI₂-promoted transannular radical cyclization, a testament to the power of radical chemistry in forging challenging carbon-carbon bonds within a sterically demanding environment.[1]

2. The MacMillan Approach: The Power of Organocascade Catalysis

Professor David W.C. MacMillan's group at Princeton University developed a conceptually different, enantioselective approach to this compound as part of a larger effort in "collective natural product synthesis."[3][4] This strategy leverages organocascade catalysis, a process that mimics biosynthetic pathways by orchestrating a series of reactions in a single flask with a small organic molecule as the catalyst.

The key to this approach is the use of a chiral imidazolidinone catalyst to initiate a cascade sequence that rapidly builds molecular complexity from simple starting materials. This method allows for the enantioselective construction of a key tetracyclic intermediate, which serves as a common precursor to a variety of alkaloids, including this compound. The subsequent steps involve further functional group manipulations and ring closures to complete the synthesis of the natural product. This strategy showcases the ability of organocatalysis to achieve high levels of stereocontrol in the synthesis of complex molecules.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the total synthesis of this compound as reported in the literature.

| Table 1: Key Reaction Yields in the Boger Synthesis of this compound | |

| Reaction Step | Yield (%) |

| Intramolecular [4+2]/[3+2] Cycloaddition Cascade | 71 |

| Reductive Oxido Bridge Opening | 87 |

| Chugaev Elimination | 85-95 |

| SmI₂-promoted Transannular Cyclization | 75 |

| Thiolactam Formation (Lawesson's Reagent) | 90 |

| Desulfurization and N-debenzylation (Raney-Ni) | 95 |

| Data sourced from Boger, et al.[1] |

| Table 2: Key Reaction Yields in the MacMillan Synthesis of this compound | |

| Reaction Step | Yield (%) |

| Organocascade Addition-Cyclization | 82 |

| Enamine α-carbomethoxylation and Reduction | 69 (2 steps) |

| Diels-Alder Reaction | Not explicitly stated |

| Final Ring Formation | Not explicitly stated |

| Data sourced from MacMillan, et al.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments in the total synthesis of this compound, adapted from the supplementary information of the cited literature.

Boger Synthesis: Key Experimental Protocols

1. Intramolecular [4+2]/[3+2] Cycloaddition Cascade

-

Reaction: A solution of the 1,3,4-oxadiazole precursor (1.0 equivalent) in o-dichlorobenzene (0.01 M) is heated to 180 °C in a sealed tube for 24 hours.

-

Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pentacyclic product.[1]

2. SmI₂-promoted Transannular Cyclization

-

Reagent Preparation: A solution of samarium(II) iodide (SmI₂) in THF (0.1 M) is prepared from samarium metal and diiodoethane.

-

Reaction: To a solution of the xanthate precursor (1.0 equivalent) in a 10:1 mixture of THF and HMPA (0.1 M) at 25 °C is added the SmI₂ solution (2.2 equivalents) dropwise over 20 minutes.

-

Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the hexacyclic this compound core.[1]

MacMillan Synthesis: Key Experimental Protocol

1. Organocascade Addition-Cyclization

-

Reaction: To a solution of the 2-vinyl indole starting material (1.0 equivalent) and the α,β-unsaturated aldehyde (1.5 equivalents) in a suitable solvent (e.g., chloroform) is added the imidazolidinone catalyst (20 mol%) and a co-catalyst such as tribromoacetic acid (20 mol%). The reaction is stirred at room temperature for 24-48 hours.

-

Work-up: The reaction mixture is concentrated under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to provide the enantioenriched tetracyclic intermediate.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the key synthetic strategies towards this compound.

References

- 1. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collective synthesis of natural products by means of organocascade catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collective synthesis of natural products by means of organocascade catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Kopsinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsinine is a complex indole alkaloid belonging to the aspidofractinine class, naturally occurring in various species of the Kopsia genus of plants. For decades, the intricate molecular architecture of this compound has made it a compelling target for total synthesis by organic chemists. Beyond its synthetic appeal, this compound has been reported to possess a range of biological activities, including vasorelaxant, anticholinergic, anti-inflammatory, and anti-manic properties. This technical guide provides a detailed overview of the current understanding of this compound's biological effects, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Biological Data

To facilitate a clear comparison of this compound's potency across different biological assays, the available quantitative data is summarized in the table below.

| Biological Activity | Assay System | Test Species/Cell Line | Measured Parameter | Value | Reference |

| Vasorelaxant Activity | Isolated rat aortic rings | Rattus norvegicus | EC50 | 178.8 μM | [1] |

Further quantitative data on other biological activities will be added as it becomes available in published literature.

Detailed Experimental Protocols & Signaling Pathways

Vasorelaxant Activity

This compound has been demonstrated to induce relaxation of vascular smooth muscle, suggesting potential applications in cardiovascular research.

The vasorelaxant effect of this compound was quantified by measuring changes in the isometric tension of isolated rat aortic rings[1].

-

Tissue Preparation: Thoracic aortas are excised from male Wistar rats and cleaned of adhering fat and connective tissue. The aortas are then cut into rings approximately 2-3 mm in width.

-

Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

-

Tension Recording: The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied to the rings and they are allowed to equilibrate.

-

Contraction Induction: The aortic rings are pre-contracted with a depolarizing agent, typically 60 mM potassium chloride (KCl), to induce a sustained contraction.

-

Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, this compound is cumulatively added to the organ bath in increasing concentrations. The resulting relaxation is recorded as a percentage of the initial KCl-induced contraction.

-

Data Analysis: The concentration-response data is used to calculate the EC50 value, which represents the concentration of this compound required to produce 50% of the maximal relaxation.

The vasorelaxant activity of this compound is proposed to be mediated through the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells[1].

Other Reported Biological Activities (Data Pending)

While anticholinergic, anti-inflammatory, anti-manic, and cytotoxic activities have been attributed to this compound, specific quantitative data and detailed experimental protocols for the isolated compound are not yet available in the peer-reviewed literature. As this information becomes available, this guide will be updated to include comprehensive sections on these activities, mirroring the detail provided for its vasorelaxant effects.

Conclusion

This compound is an indole alkaloid with demonstrated vasorelaxant properties, acting through the blockade of L-type calcium channels. While other biological activities have been suggested, there is a clear need for further research to quantify these effects and elucidate their underlying mechanisms. The detailed protocols and data presented in this guide for its vasorelaxant activity can serve as a foundation for future investigations into the multifaceted pharmacology of this compound. As more data emerges, a more complete picture of the therapeutic potential of this complex natural product will undoubtedly come into focus for the scientific and drug development communities.

References

Kopsinine chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Kopsinine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, an indole alkaloid. The information is compiled from various scientific sources to support research and development activities.

Chemical and Physical Properties

This compound is a complex indole alkaloid with a hexacyclic ring system.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆N₂O₂ | [1] |

| Molecular Weight | 338.4 g/mol | [1] |

| IUPAC Name | methyl (1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.1⁹,¹².0¹,⁹.0³,⁸.0¹⁶,²¹]henicosa-3,5,7-triene-18-carboxylate | [1] |

| CAS Number | 559-51-3 | [2] |

| Appearance | Not explicitly stated in the provided results; likely a crystalline solid. | |

| Melting Point | Not explicitly found in the search results. | |

| Boiling Point | Not applicable; likely decomposes at high temperatures. | |

| Solubility | Not explicitly found in the search results; likely soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. | |

| UV Absorption (λmax) | 212, 245, 295 nm | [3] |

| Infrared (IR) Spectrum | Key absorptions indicating NH (~3348 cm⁻¹) and ester (C=O, ~1729 cm⁻¹) functional groups. | [3] |

| ¹H and ¹³C NMR | The spectroscopic data of synthetically produced this compound have been reported to be identical to the natural product.[4] | |

| Mass Spectrum | The molecular formula C₂₂H₂₈N₂O₃, closely related to this compound, shows a molecular ion at m/z 368 in EI-mass spectrometry.[3] |

Chemical Reactivity

The reactivity of this compound is dictated by its constituent functional groups: an indole nucleus, a tertiary amine, and a methyl ester.

Reactivity of the Indole Nucleus

The indole ring system is electron-rich and susceptible to electrophilic attack, with the C3 position being the most reactive.[5][6] However, in this compound, the indole nitrogen is part of a complex, strained ring system, which may influence its typical reactivity. The indole moiety can also undergo oxidation reactions.[6]

Reactivity of the Ester Group

The methyl ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and methanol.[7][8][9] The rate of hydrolysis is influenced by pH and temperature.[10]

Reactivity of the Amine Groups

This compound contains two tertiary amine nitrogens. These are basic centers and can be protonated by acids to form salts. The lone pair of electrons on these nitrogens can also act as nucleophiles in various reactions.

Skeletal Transformations and Stability

This compound is a structurally complex molecule. Its stability can be affected by factors such as pH, temperature, and light. The ester linkage is a potential site for degradation through hydrolysis.[7][9] Indole alkaloids, in general, can be sensitive to oxidation.[6] The complex polycyclic structure of this compound, however, imparts significant rigidity to the molecule.

Experimental Protocols

The total synthesis of this compound has been a subject of significant research, providing insights into its chemical reactivity and the construction of its complex architecture. Below are summaries of key experimental reactions employed in its synthesis.

Intramolecular [4+2]/[3+2] Cycloaddition Cascade

A key strategy in the synthesis of the this compound core involves a powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole.[3][4]

-

Methodology: A solution of the tethered 1,3,4-oxadiazole precursor in o-dichlorobenzene (o-DCB) is heated to high temperatures (e.g., 180 °C).[4] This initiates an intramolecular Diels-Alder reaction, followed by the loss of N₂ and a subsequent intramolecular 1,3-dipolar cycloaddition to rapidly assemble the pentacyclic core of the molecule.[4]

Chugaev Elimination

A Chugaev elimination was utilized to introduce a key double bond in a synthetic intermediate.[4]

-

Methodology: A xanthate intermediate, formed from the corresponding alcohol, is heated in a high-boiling solvent such as o-dichlorobenzene (150 °C) or benzene in a sealed tube (130 °C) to effect the syn-elimination, yielding the desired alkene.[4]

SmI₂-Mediated Transannular Radical Cyclization

The construction of the characteristic bicyclo[2.2.2]octane core of this compound was achieved via a samarium(II) iodide-mediated transannular radical cyclization.[4][11]

-

Methodology: An intermediate containing a methyldithiocarbonate and an α,β-unsaturated ester is treated with samarium(II) iodide (SmI₂) in a mixture of THF and HMPA at room temperature.[4] This promotes a radical-mediated cyclization to form the crucial C2-C21 bond, followed by reduction and diastereoselective protonation.[4]

Visualizations

Diagram of a Key Synthetic Transformation

The following diagram illustrates the key SmI₂-mediated transannular radical cyclization step in the total synthesis of this compound.

Caption: Key SmI₂-mediated cyclization in this compound synthesis.

References

- 1. Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C21H26N2O2 | CID 7069830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. carbodiimide.com [carbodiimide.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 10. ars.usda.gov [ars.usda.gov]

- 11. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Kopsinine: A Technical Guide

An In-depth Exploration of the Isolation, Characterization, and Biological Evaluation of a Complex Indole Alkaloid

Abstract

Kopsinine, a hexacyclic indole alkaloid, has been a subject of scientific inquiry for over half a century. First isolated in 1955, its intricate molecular architecture and potential biological activities have presented a formidable challenge and an attractive target for synthetic chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, with a focus on its isolation, structural elucidation, synthesis, and biological evaluation. Quantitative data are summarized in structured tables, and key experimental methodologies are detailed to provide a thorough resource for researchers, scientists, and drug development professionals.

Discovery and Isolation

This compound was first discovered and isolated in 1955 by W. D. Crow and M. Michael from the bark of the rainforest tree Kopsia longiflora Merrill, a member of the Apocynaceae family.[1][2] Their pioneering work, published in the Australian Journal of Chemistry, marked the initial identification of this complex natural product. In their original study, Crow and Michael reported the isolation of this compound as one of four new alkaloids from the plant material.[1]

Subsequent phytochemical investigations have identified this compound in other species of the Kopsia genus, including Kopsia arborea and Kopsia hainanensis, indicating its distribution within this plant family.

Original Isolation Protocol (Crow and Michael, 1955)

Experimental Workflow: Initial Isolation of this compound

Caption: General workflow for the isolation of this compound.

The process would have involved the following key steps:

-

Extraction: The dried and powdered bark of Kopsia longiflora was likely extracted with a polar solvent such as methanol or ethanol to solubilize the alkaloids.

-

Acid-Base Extraction: The resulting extract would then undergo a series of acid-base extractions. The alkaloids, being basic, would be protonated in an acidic solution and could be separated from neutral and acidic components. Subsequent basification of the aqueous layer would deprotonate the alkaloids, allowing their extraction into an immiscible organic solvent.

-

Chromatography: The crude alkaloid mixture was then likely subjected to column chromatography, a common technique at the time, using an adsorbent like alumina to separate the individual alkaloids.

-

Crystallization: Finally, this compound would have been purified by crystallization from a suitable solvent system.

Physicochemical and Spectroscopic Properties

The initial characterization of this compound by Crow and Michael in 1955 laid the groundwork for understanding its chemical nature. While the complete original data is not fully accessible, subsequent studies and database entries have provided a comprehensive profile of the molecule.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆N₂O₂ | [3] |

| Molecular Weight | 338.4 g/mol | [3] |

| Melting Point | Not consistently reported | |

| Optical Rotation | [α]D values vary depending on the synthetic or natural source and solvent. For example, a synthetic sample of (-)-Kopsinine showed [α]D −56 (c 0.15, CHCl3). | [4] |

| UV λmax | 212, 245, 295 nm | [5] |

Table 1: Physicochemical Properties of this compound.

Initial structural elucidation would have relied on classical methods such as elemental analysis and UV spectroscopy. Modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in confirming the complex hexacyclic structure of this compound.

| ¹³C NMR Chemical Shift (δ) | Assignment |

| 66.6 | C-2 |

| 57.0 | C-7 |

| 62.8 | C-21 |

Table 2: Key ¹³C NMR Spectral Data for this compound, highlighting characteristic shifts of the Aspidosperma-type alkaloid core.[6]

Total Synthesis

The intricate and sterically congested structure of this compound has made it a challenging and attractive target for total synthesis. A notable contribution in this area is the divergent total synthesis developed by the research group of Dale L. Boger.

A key feature of their approach is an intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole. This powerful reaction constructs the pentacyclic core of the molecule in a single step with high stereocontrol. Another critical step is a samarium(II) iodide (SmI₂)-mediated transannular cyclization, which forms the characteristic bicyclo[2.2.2]octane core of this compound.

Logical Relationship: Key Steps in Boger's Total Synthesis of this compound

Caption: Simplified flowchart of the key synthetic strategy for this compound.

Experimental Protocol: SmI₂-mediated Transannular Cyclization

The following is a representative protocol for the key SmI₂-mediated cyclization step as described in the literature.[4]

-

A solution of the iodide precursor in a mixture of tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) is prepared under an inert atmosphere (e.g., argon).

-

The solution is cooled to 0 °C.

-

A solution of samarium(II) iodide (SmI₂) in THF is added dropwise to the cooled solution of the precursor.

-

The reaction is stirred at 0 °C for a specified time, typically around one hour, until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The product is extracted with an organic solvent, such as ethyl acetate.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the hexacyclic this compound core.

Biological Activity

Initial interest in this compound and related alkaloids was driven by their complex structures. More recently, investigations have begun to uncover their biological activities.

Antitussive Activity

A significant finding regarding the biological effects of this compound was reported in 2011 by Tan et al.[7] Their study, published in Planta Medica, demonstrated that this compound exhibits significant antitussive (cough-suppressing) activity.

Experimental Protocol: Citric Acid-Induced Cough Model in Guinea Pigs

The following is a generalized protocol for the citric acid-induced cough model used to assess antitussive activity.[7]

-

Male guinea pigs are placed in a whole-body plethysmograph to monitor respiratory parameters and cough responses.

-

A baseline cough response is established by exposing the animals to an aerosol of a tussive agent, typically a citric acid solution (e.g., 0.1 M), for a fixed period.

-

The animals are then treated with the test compound (this compound) or a vehicle control, administered via an appropriate route (e.g., intraperitoneally).

-

After a predetermined time, the animals are re-challenged with the citric acid aerosol.

-

The number of coughs is recorded and compared between the pre- and post-treatment periods, as well as between the test and control groups.

-

A positive control, such as codeine, is often used for comparison.

The study by Tan et al. also suggested that the antitussive effect of this compound may be mediated through its interaction with the δ-opioid receptor.[7]

Signaling Pathway: Proposed Mechanism of Antitussive Action

Caption: Proposed signaling pathway for the antitussive effect of this compound.

At present, specific quantitative data for the binding affinity of this compound to the δ-opioid receptor (e.g., Ki value) and detailed dose-response data for its antitussive effect are not widely available in the public domain.

Cytotoxicity

While some alkaloids from the Kopsia genus have been reported to exhibit cytotoxic activity against various cancer cell lines, there is limited specific data available for this compound itself. Further research is needed to fully evaluate the cytotoxic potential of this molecule.

Conclusion

This compound, since its discovery in 1955, has proven to be a molecule of significant scientific interest. Its journey from a newly isolated natural product to a target for sophisticated total synthesis and a subject of pharmacological investigation highlights the enduring importance of natural products in chemical and biomedical research. The elucidation of its antitussive properties opens a new avenue for the potential development of this compound or its derivatives as therapeutic agents. Future research will undoubtedly focus on a more detailed understanding of its mechanism of action, a comprehensive evaluation of its pharmacological profile, and the potential for synthetic modifications to enhance its therapeutic properties.

References

- 1. connectsci.au [connectsci.au]

- 2. Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C21H26N2O2 | CID 7069830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Antitussive indole alkaloids from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Kopsinine: A Technical Overview of its Chemical Identity, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsinine is a complex indole alkaloid belonging to the aspidofractinine class of natural products.[1] First isolated from plants of the Kopsia genus, this intricate molecule has garnered significant interest from the scientific community due to its unique hexacyclic structure and potential biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, a representative synthetic protocol, and its known pharmacological effects, with a focus on its antitussive properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for researchers working on the characterization, synthesis, and formulation of this compound.

| Property | Value | Source |

| IUPAC Name | methyl (1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.1⁹,¹².0¹,⁹.0³,⁸.0¹⁶,²¹]henicosa-3,5,7-triene-18-carboxylate | PubChem[1] |

| CAS Number | 559-51-3 | PubChem[1] |

| Molecular Formula | C₂₁H₂₆N₂O₂ | PubChem[1] |

| Molecular Weight | 338.44 g/mol | MedchemExpress[2] |

| Appearance | Natural compound | BOC Sciences[] |

Experimental Protocols: Total Synthesis of (–)-Kopsinine

The complex architecture of this compound has made it a challenging target for total synthesis. Several successful syntheses have been reported, providing valuable insights into the construction of its intricate ring system. Below is a detailed experimental protocol for a key step in a reported total synthesis of (–)-Kopsinine, which involves a samarium(II) iodide-mediated reductive cyclization.[4][5]

Step: SmI₂-Mediated Reductive Cyclization

This procedure describes the crucial step in forming the bicyclo[2.2.2]octane core of the this compound scaffold.

Materials:

-

Precursor molecule (methyldithiocarbonate derivative of the pentacyclic intermediate)

-

Samarium(II) iodide (SmI₂) solution (0.1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hexamethylphosphoramide (HMPA), anhydrous

-

Argon gas supply

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, syringe, septum)

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

A solution of the methyldithiocarbonate precursor is prepared in a 10:1 mixture of anhydrous THF and HMPA in a flame-dried, argon-purged round-bottom flask. The concentration of the precursor is maintained at approximately 0.1 M.[4]

-

The solution is stirred under an argon atmosphere at 25 °C.[4]

-

A solution of samarium(II) iodide (SmI₂) in THF is added dropwise to the stirring solution of the precursor. The reaction progress is monitored by thin-layer chromatography (TLC).

-

The reaction is allowed to proceed for approximately 20 minutes at 25 °C.[4]

-

Upon completion, the reaction is quenched, and the product is extracted using standard aqueous workup procedures.

-

The crude product is purified by column chromatography to yield the cyclized product as a single diastereomer.[4]

This key transformation provides the core structure of this compound, which can then be further elaborated to afford the final natural product.[4][5]

Biological Activity and Signaling Pathway

This compound has been reported to exhibit interesting biological activities, most notably as an antitussive agent.[6] Research suggests that its mechanism of action for this effect involves interaction with the δ-opioid receptor.[6]

The proposed signaling pathway for the antitussive effect of this compound is depicted below. Upon binding to the δ-opioid receptor, a G-protein coupled receptor, this compound is thought to initiate an intracellular signaling cascade that ultimately leads to the suppression of the cough reflex.

Caption: Proposed signaling pathway for the antitussive action of this compound.

While the interaction with the δ-opioid receptor is a key finding, further research is needed to fully elucidate the downstream signaling events and to quantify the binding affinity of this compound to this receptor. Additionally, this compound has been noted to possess anticholinergic properties, suggesting a broader pharmacological profile that warrants further investigation.

Conclusion

This compound remains a fascinating and challenging molecule for both synthetic chemists and pharmacologists. Its complex structure has spurred the development of innovative synthetic strategies, while its biological activities, particularly its antitussive effects potentially mediated by the δ-opioid receptor, highlight its potential as a lead compound for drug discovery. This technical guide provides a foundational understanding of this compound, serving as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this intricate natural product.

References

- 1. This compound | C21H26N2O2 | CID 7069830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitussive indole alkaloids from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Kopsinine molecular weight and formula

An In-Depth Technical Guide to Kopsinine for Researchers and Drug Development Professionals

This compound, a complex indole alkaloid, has garnered interest within the scientific community for its unique hexacyclic ring system and its relation to the broader family of Kopsia alkaloids. This document provides a comprehensive overview of the fundamental physicochemical properties of this compound, with a focus on its molecular characteristics.

Core Molecular Data

A clear understanding of a compound's molecular weight and formula is foundational for all research and development activities, from stoichiometric calculations in synthesis to dosage preparations in pharmacological studies. The essential molecular data for this compound is summarized below.

| Property | Value |

| Molecular Formula | C₂₁H₂₆N₂O₂[1] |

| Molecular Weight | 338.4 g/mol [1] (338.44 g/mol [2]) |

| IUPAC Name | methyl (1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.1⁹,¹².0¹,⁹.0³,⁸.0¹⁶,²¹]henicosa-3,5,7-triene-18-carboxylate[1] |

| CAS Number | 559-51-3[1] |

| Synonyms | This compound[1] |

This compound is classified as an indole alkaloid.[1] It is a natural product that has been reported in organisms such as Kopsia officinalis and Hunteria zeylanica.[1] The intricate structure of this compound, featuring a bicyclo[2.2.2]octane core, has made it a challenging target for total synthesis, a feat that has been accomplished through innovative chemical strategies.[3][4]

Synthetic Approach Overview

The total synthesis of this compound is a notable achievement in organic chemistry, highlighting a powerful intramolecular [4 + 2]/[3 + 2] cycloaddition cascade of a 1,3,4-oxadiazole.[3][4] This key reaction is followed by a unique samarium(II) iodide (SmI₂)-promoted transannular cyclization to form the characteristic bicyclo[2.2.2]octane core of the hexacyclic ring system.[3][4] A simplified logical workflow of this synthetic strategy is depicted below.

Caption: Logical workflow for the total synthesis of this compound.

Experimental Protocols

While detailed, step-by-step experimental protocols for the total synthesis of this compound are extensive and proprietary to the research groups that developed them, the published literature outlines the key reactions and conditions. For researchers aiming to replicate or build upon these syntheses, consulting the primary literature is essential. The pivotal steps generally involve:

-

Preparation of the 1,3,4-Oxadiazole Precursor: This typically involves multi-step synthesis to construct the necessary linear molecule containing the oxadiazole moiety and the tethered dienophile.

-

Intramolecular Cycloaddition Cascade: The precursor is subjected to thermal conditions (e.g., heating in a high-boiling solvent like o-dichlorobenzene) to initiate the intramolecular Diels-Alder and subsequent 1,3-dipolar cycloaddition reactions, forming the pentacyclic core.[3]

-

Transannular Cyclization: The pentacyclic intermediate is then treated with a reducing agent, such as samarium(II) iodide, to promote the formation of the final C-C bond that establishes the bicyclo[2.2.2]octane system.[3][4]

-

Final Functional Group Manipulations: The resulting structure may require further chemical modifications, such as deprotection or redox reactions, to yield the natural product, this compound.

For professionals in drug development, understanding these synthetic pathways is crucial for evaluating the feasibility of producing this compound or its analogs on a larger scale. The complexity of the synthesis suggests that, for now, isolation from natural sources may be a more viable route for obtaining larger quantities of the compound, although this presents its own challenges in terms of yield and purification. Further research into optimizing the synthetic route or exploring biosynthetic pathways could be fruitful areas of investigation.

References

The Interconnected World of Kopsinine and Aspidosperma Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate relationship between Kopsinine and the broader family of Aspidosperma alkaloids. We will delve into their shared biosynthetic origins, comparative structural architectures, and diverse pharmacological profiles. This document is intended to serve as a comprehensive resource, featuring detailed experimental protocols, quantitative data summaries, and visualizations to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: A Tale of Two Scaffolds

The monoterpenoid indole alkaloids represent one of the most structurally diverse and pharmacologically significant classes of natural products.[1] Within this vast superclass, the Aspidosperma alkaloids, with over 250 known members, are characterized by a complex, pentacyclic core.[2][3] These compounds are predominantly isolated from plants of the Aspidosperma genus (Apocynaceae family) and are known for a wide array of biological activities, including antimalarial, cardiovascular, and antitumor effects.[2][4]

This compound, an alkaloid first isolated from Kopsia species (also in the Apocynaceae family), is structurally and biosynthetically linked to the Aspidosperma family.[5][6] It possesses a hexacyclic framework that can be viewed as a derivative of the Aspidosperma skeleton. Specifically, the this compound structure incorporates the core Aspidosperma framework with an additional carbon-carbon bond, forming a distinctive bicyclo[2.2.2]octane core.[5][7] This subtle yet significant structural modification highlights nature's efficiency in generating chemical diversity from a common molecular template. Understanding this relationship is crucial for the exploration of their biosynthetic pathways and the development of novel synthetic strategies.

Biosynthesis: A Shared Path to Complexity

The biosynthesis of both Aspidosperma alkaloids and this compound originates from the condensation of tryptamine and the monoterpenoid secologanin.[8] A key intermediate in this pathway is dehydrosecodine, a highly reactive molecule that undergoes formal Diels-Alder reactions to generate distinct alkaloid scaffolds.[9] This bifurcation in the pathway can lead to either the iboga-type or the aspidosperma-type skeletons.[9]

The formation of the Aspidosperma core, such as in tabersonine, sets the stage for a multitude of enzymatic modifications that lead to the vast array of known Aspidosperma alkaloids. The biosynthesis of this compound represents a further step of complexity. Synthetic studies have demonstrated that the characteristic bicyclo[2.2.2]octane system of this compound can be constructed from a pentacyclic Aspidosperma-like precursor, suggesting a similar late-stage cyclization in its natural biosynthesis.[5][7] This involves the formation of a bond between the C2 position of the indole nucleus and the terminal carbon (C21) of the ethyl side chain at C5.[5]

Structural and Pharmacological Comparison

The structural divergence between this compound and the general Aspidosperma alkaloids leads to nuanced differences in their biological activity profiles.

Aspidosperma Alkaloids

This family exhibits a broad spectrum of pharmacological effects. Their activities are often attributed to their interaction with various receptors and ion channels.

-

Adrenergic Blocking Activity: Aspidospermine and quebrachamine have been shown to possess adrenergic blocking activities in various urogenital tissues.[10]

-

Antitumor Activity: Many alkaloids from Aspidosperma species have been investigated for their potential as anticancer agents.[2]

-

Anti-inflammatory and Antinociceptive Effects: A total alkaloid fraction from Aspidosperma pyrifolium demonstrated anti-inflammatory and antinociceptive properties.[11]

-

Respiratory Applications: Extracts from Aspidosperma are used in homeopathic remedies to treat respiratory issues like asthma and chest congestion.[12]

This compound and Related Alkaloids

Alkaloids from the Kopsia genus, including this compound, also display significant biological activities. Their more rigid, caged structure influences their interaction with biological targets.

-

Multidrug Resistance (MDR) Reversal: Several aspidofractinine-type alkaloids from Kopsia singapurensis have been found to reverse multidrug resistance in vincristine-resistant cancer cells.[13]

-

Cytotoxicity: While some Kopsia alkaloids show pronounced cytotoxic effects against cancer cell lines like KB and Jurkat cells, others are less active, suggesting a strong structure-activity relationship.[14][15]

-

Anticholinergic Activity: this compound has been noted for its potential anticholinergic activity.[16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and synthesis of these alkaloids.

Table 1: Biological Activity Data

| Compound/Fraction | Biological Activity | Assay System | Result (IC₅₀ / LD₅₀) | Reference |

| Total Alkaloid Fraction (TAF-Ap) | Acute Toxicity | Mice (intraperitoneal) | LD₅₀ = 160 mg/kg | [11] |

| Kopsimaline A | MDR Reversal | Vincristine-resistant KB cells | Highest potency in study | [13] |

| Valparicine | Cytotoxicity | KB cells | IC₅₀ = 13.0 µM | [15] |

| Valparicine | Cytotoxicity | Jurkat cells | IC₅₀ = 0.91 µM | [15] |

Table 2: Total Synthesis Yields

| Target Molecule | Key Reaction Step | Reported Yield | Reference |

| (±)-Kopsinine | SmI₂-promoted transannular cyclization | 95% | [5] |

| (±)-Kopsinine | Final desulfurization and N-debenzylation | 95% | [5] |

| (-)-Kopsinine | Asymmetric one-pot [n+2+3] cyclization to core intermediate | 85% (98% ee) | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol: Isolation of Aspidospermine and Quebrachamine

This protocol is adapted from the methodology described for the fractionation of "Quebracho" extract.[10]

Objective: To isolate aspidospermine and quebrachamine from a plant extract.

Materials:

-

Powdered plant material (e.g., Aspidosperma bark)

-

Methanol

-

Chloroform

-

Aqueous acid (e.g., 1M HCl)

-

Aqueous base (e.g., 1M NaOH)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol mixtures)

-

Analytical HPLC system

-

GC-MS system

Procedure:

-

Extraction: Macerate the powdered plant material with methanol for 24-48 hours at room temperature. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Acid-Base Partitioning: a. Dissolve the crude extract in a mixture of chloroform and aqueous acid. b. Separate the layers. The alkaloids will be protonated and move to the aqueous layer. c. Wash the chloroform layer with fresh aqueous acid to ensure complete extraction of alkaloids. d. Combine the aqueous layers and basify with aqueous base to a pH of ~10-11. e. Extract the basified aqueous solution multiple times with chloroform. The deprotonated alkaloids will move to the organic layer. f. Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield a total alkaloid fraction.

-

Chromatographic Separation: a. Subject the total alkaloid fraction to silica gel column chromatography. b. Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol. c. Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC. d. Combine fractions containing the target compounds.

-

Purification and Identification: a. Further purify the fractions containing aspidospermine and quebrachamine using preparative HPLC. b. Identify the purified compounds using GC-MS and by comparison with authentic standards. c. Characterize the final crystalline compounds by UV spectrophotometry and NMR.

Protocol: SmI₂-Mediated Transannular Cyclization for this compound Synthesis

This protocol is a key step in the total synthesis of this compound, as detailed by Boger et al.[5][7]

Objective: To construct the bicyclo[2.2.2]octane core of this compound via a radical-mediated cyclization.

Materials:

-

Aspidosperma-like pentacyclic precursor (e.g., thiolactam 11 in the cited synthesis)

-

Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol (MeOH)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox with Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.

-

Reaction Mixture: Dissolve the pentacyclic precursor in anhydrous THF in the reaction flask.

-

Initiation: Cool the solution to the desired temperature (e.g., 0 °C or 25 °C). Add the SmI₂ solution dropwise via syringe. The characteristic deep blue or green color of the SmI₂ solution should persist, indicating an excess of the reagent.

-

Radical Cyclization: Stir the reaction mixture at the chosen temperature. The reaction progress can be monitored by TLC. The reaction involves the formation of a radical at the C21 position, which then adds to the α,β-unsaturated ester at the C2 position.

-

Quenching: Upon completion, quench the reaction by the addition of anhydrous methanol, followed by saturated aqueous sodium bicarbonate solution.

-

Workup: a. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. b. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the hexacyclic this compound core.

Conclusion

The relationship between this compound and the Aspidosperma alkaloids is a compelling example of biosynthetic ingenuity and structural evolution in natural products. They originate from a shared pathway that diverges to create distinct, yet related, molecular architectures. While the broad Aspidosperma family displays a wide range of pharmacological activities, the unique caged structure of this compound confers a different set of biological properties, such as the potential to combat multidrug resistance in cancer. The synthetic strategies developed to access these complex molecules, particularly the late-stage transformations that convert an Aspidosperma-like core into the this compound scaffold, provide powerful tools for medicinal chemistry and drug discovery. Further investigation into this fascinating alkaloid nexus promises to uncover new therapeutic leads and deepen our understanding of nature's chemical logic.

References

- 1. Aspidosperma and Strychnos alkaloids: Chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aspidosperma species: A review of their chemistry and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C21H26N2O2 | CID 7069830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the synthesis of bisindole Aspidosperma alkaloids [dspace.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and biological activity of aspidospermine and quebrachamine from an Aspidosperma tree source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. weclinic.in [weclinic.in]

- 13. Biologically active aspidofractinine alkaloids from Kopsia singapurensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Determining the Absolute Configuration of (-)-Kopsinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the absolute configuration of (-)-kopsinine, a complex indole alkaloid. The guide details the pivotal experimental protocols, presents key quantitative data in a structured format, and visualizes the logical and experimental workflows involved in this stereochemical assignment.

Introduction

Kopsinine, a hexacyclic indole alkaloid isolated from plants of the Kopsia genus, possesses a complex and rigid polycyclic framework. The determination of its absolute stereochemistry is crucial for understanding its biological activity and for the development of synthetic analogues with therapeutic potential. This guide focuses on the definitive assignment of the absolute configuration of the naturally occurring (-)-kopsinine, primarily through a combination of enantioselective total synthesis and X-ray crystallography.

Enantioselective Total Synthesis and Chiral Resolution

The absolute configuration of (-)-kopsinine was unequivocally established through its total synthesis by the Boger group. A key strategy in their approach was the resolution of a racemic intermediate, allowing for the preparation of both enantiomers of this compound and the correlation of their chiroptical properties with the crystallographically determined structure of a chiral precursor.

Chiral Separation of a Key Precursor

The enantiomers of a key pentacyclic intermediate in the synthetic route to this compound were separated using chiral High-Performance Liquid Chromatography (HPLC).

-

Instrumentation: A semi-preparative HPLC system was utilized.

-

Column: Daicel ChiralCel OD (2 cm x 20 cm).

-

Mobile Phase: A mixture of 20% isopropanol in hexanes.

-

Flow Rate: 7 mL/min.

-

Detection: UV detection was used to monitor the elution of the enantiomers.

-

Sample Preparation: The racemic intermediate was dissolved in the mobile phase for injection.

-

Outcome: This method successfully separated the two enantiomers, designated as (+)-8 and ent-(-)-8, with a separation factor (α) of 1.8.[1]

X-ray Crystallography: The Definitive Proof

The cornerstone of the absolute configuration assignment was the use of single-crystal X-ray diffraction. This technique provided an unambiguous three-dimensional structure of a key chiral intermediate, which was then chemically correlated to (-)-kopsinine. Additionally, the crystal structure of this compound itself has been reported.

Absolute Configuration of Intermediate (+)-8b

The absolute stereochemistry of the enantiomerically pure intermediate (+)-8 was determined by converting it to its primary alcohol derivative, (+)-8b, and performing X-ray crystallography.

-

Crystal Growth: White crystals of (+)-8b suitable for X-ray diffraction were grown from a methanol solution.[2]

-

Data Collection: X-ray diffraction data were collected on a diffractometer. The specific instrument and detailed data collection parameters are available through the Cambridge Crystallographic Data Centre (CCDC).

-

Structure Solution and Refinement: The structure was solved using direct methods and refined using standard crystallographic software.

-

CCDC Deposition Number: The crystallographic data for (+)-8b are deposited in the Cambridge Crystallographic Data Centre under the deposition number CCDC 977767. This allows for public access to the detailed crystallographic information.

The X-ray analysis of (+)-8b unambiguously established its absolute configuration, which served as the anchor point for determining the stereochemistry of all subsequent synthetic intermediates and the final product, (-)-kopsinine.

Crystal Structure of this compound

The crystal structure of this compound has also been determined, providing further confirmation of its molecular geometry.

-

Crystal Growth: Crystals of this compound were obtained by recrystallization from ethanol.

-

Data Collection and Refinement: X-ray diffraction data were collected, and the structure was solved and refined. The results of the X-ray diffraction analysis were deposited as CIF files to the Cambridge Structural Database.

Chiroptical Properties: Optical Rotation

The chiroptical properties of the synthesized enantiomers of this compound were measured and compared to the values reported for the natural product.

Specific Rotation of (-)-Kopsinine and its Enantiomer

The specific rotation of the synthetic (-)-kopsinine was found to be consistent with the levorotatory nature of the natural product.

-

Instrumentation: A polarimeter was used to measure the optical rotation.

-

Light Source: A sodium D-line (589 nm) was used as the light source.

-

Sample Preparation: A known concentration of the sample was prepared in a specified solvent (chloroform in this case).

-

Measurement: The observed rotation was measured at a specific temperature (23 °C) using a cuvette with a defined path length. The specific rotation was then calculated from the observed rotation, concentration, and path length.

Data Presentation

The quantitative data for the key experiments are summarized in the tables below for easy comparison.

| Parameter | Value | Reference |

| HPLC Column | Daicel ChiralCel OD (2 cm x 20 cm) | [1] |

| Mobile Phase | 20% Isopropanol in Hexanes | [1] |

| Flow Rate | 7 mL/min | [1] |

| Separation Factor (α) | 1.8 | [1] |

| Parameter | Value | Reference |

| Compound | (+)-8b | [2] |

| Crystallization Solvent | Methanol | [2] |

| CCDC Deposition No. | 977767 | |

| Compound | This compound | |

| Crystallization Solvent | Ethanol |

| Compound | Specific Rotation [α]D²³ (c, Solvent) | Reference |

| (-)-Kopsinine | -56 (c 0.15, CHCl₃) | [1] |

| ent-(+)-Kopsinine | +57 (c 0.84, CHCl₃) | [1] |

Visualizations

The following diagrams illustrate the key workflows and relationships in the determination of the absolute configuration of (-)-kopsinine.

References

Kopsinine Derivatives and Analogues: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of kopsinine-related compounds.

This compound, a hexacyclic indole alkaloid, and its derivatives represent a compelling class of natural products with significant potential in drug discovery and development. Isolated from plants of the Kopsia genus, these structurally complex molecules have garnered attention for their diverse biological activities, particularly their cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and experimental protocols related to this compound derivatives and analogues, tailored for researchers, scientists, and professionals in the field of drug development.

Core Synthesis Strategies

The intricate architecture of this compound has presented a formidable challenge to synthetic chemists. A prominent and effective strategy for the total synthesis of this compound and its analogues revolves around a key intramolecular [4 + 2]/[3 + 2] cycloaddition cascade of a 1,3,4-oxadiazole. This powerful reaction constructs the stereochemically rich pentacyclic core of the molecule in a single step.

Another critical transformation in the synthesis is the SmI₂-mediated transannular cyclization. This reaction is instrumental in forming the characteristic bicyclo[2.2.2]octane core of the this compound structure. The synthesis often involves a multi-step process beginning with the construction of a suitable pentacyclic intermediate, followed by the crucial cyclization to form the hexacyclic framework.

A generalized workflow for the synthesis of this compound is depicted below:

Biological Activity and Cytotoxicity

This compound derivatives have demonstrated notable cytotoxic activity against a panel of human cancer cell lines. The primary mechanism of this activity is believed to be the induction of apoptosis, or programmed cell death. The quantitative measure of cytotoxicity is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

The following table summarizes the reported IC₅₀ values for several Kopsia alkaloids, including this compound analogues, against various cancer cell lines.

| Compound Name | Cell Line | IC₅₀ (µM) |

| Kopsamine N(4)-Oxide | HL-60 | > 168 |

| Kopsamine N(4)-Oxide | HeLa | > 168 |

| Kopsifine | HL-60 | 2.7 |

| Kopsifine | HeLa | 109.5 |

| Rhazinicine | HeLa | 8.7 |

| Aspidodasycarpine | HL-60 | 2.7 |

| Aspidodasycarpine | HeLa | 22.5 |

| Kopsiahainanin A | A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 | 9.4 - 11.7 |

| Kopsiahainanin B | A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 | 12.2 - 15.9 |

| Kopsiafrutine C | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 11.8 - 13.8 |

| Kopsiafrutine D | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 10.3 - 12.5 |

| Kopsiafrutine E | HS-1 | 7.3 |

| Kopsiafrutine E | HS-4 | 8.6 |

| Kopsiafrutine E | SCL-1 | 8.2 |

| Kopsiafrutine E | A431 | 9.5 |

| Kopsiafrutine E | BGC-823 | 8.9 |

| Kopsiafrutine E | MCF-7 | 8.6 |

| Kopsiafrutine E | W480 | 9.2 |

| Eburnamonine | HT-29 | 75.8[1] |

Note: Some values were converted from µg/mL and should be considered approximate.

Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways modulated by this compound derivatives are still under active investigation, the available evidence points towards the induction of apoptosis as a primary mechanism of their anticancer activity. Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a key therapeutic strategy.

The general process of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.

References

The Pharmacological Potential of Kopsinine: A Technical Guide for Researchers

An In-depth Review of a Promising Indole Alkaloid

Introduction

Kopsinine is a monoterpenoid indole alkaloid isolated from various species of the Kopsia genus, a plant group known for its rich diversity of bioactive alkaloids.[1][2][3][4][5] Plants belonging to the Kopsia genus have a history of use in traditional medicine for treating ailments such as rheumatoid arthritis and tonsillitis.[1][2][3][5] Modern pharmacological studies have begun to uncover the scientific basis for these traditional uses, revealing a wide spectrum of biological activities associated with Kopsia alkaloids, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3]

While the broader Kopsia genus shows significant therapeutic promise, a detailed pharmacological profile of this compound itself is not yet well-established in publicly available scientific literature. Much of the existing research has focused on the complex total synthesis of this alkaloid.[6][7][8][9] This technical guide aims to consolidate the available information on the pharmacological potential of this compound, drawing from studies on closely related Kopsia alkaloids to infer its likely bioactivities. The guide provides a framework for future research by presenting quantitative data from related compounds, detailing relevant experimental protocols, and illustrating key signaling pathways and experimental workflows.

Pharmacological Potential

Based on the activities of other alkaloids isolated from the Kopsia genus, this compound is a promising candidate for investigation in the following areas:

-

Anticancer Activity: Numerous alkaloids from Kopsia species have demonstrated cytotoxic effects against various cancer cell lines.[1][3]

-

Anti-inflammatory Activity: Several monoterpenoid indole alkaloids from Kopsia officinalis have shown significant in vitro and in vivo anti-inflammatory and analgesic effects.[10]

-

Neuroprotective Activity: Alkaloids, as a class of natural products, are widely studied for their neuroprotective potential, with some demonstrating effects in models of neurodegenerative diseases.[11][12][13]

Quantitative Pharmacological Data

Table 1: Cytotoxic Activity of Indole Alkaloids from Kopsia singapurensis [14]

| Compound | Cell Line | CD50 (µg/mL) | Activity Level |

| Kopsifine | HL-60 | 0.9 | Very Strong |

| HeLa | >100 | Inactive | |

| NIH/3T3 | 20.7 | Cytotoxic | |

| Rhazinicine | HL-60 | >100 | Inactive |

| HeLa | 2.9 | Significant | |

| NIH/3T3 | 20.8 | Cytotoxic | |

| Aspidodasycarpine | HL-60 | >100 | Inactive |

| HeLa | 7.5 | Moderate | |

| NIH/3T3 | 6.4 | Cytotoxic | |

| Kopsamine | HL-60 | 6.9 | Moderate |

| HeLa | >100 | Inactive | |

| NIH/3T3 | >100 | Inactive | |

| Akuammidine | HL-60 | >100 | Inactive |

| HeLa | 2.8 | Significant | |

| NIH/3T3 | >100 | Inactive | |

| Vincristine (Control) | HL-60 | 0.05 | - |

| HeLa | 0.3 | - | |

| NIH/3T3 | 0.08 | - |

CD50: Median Cytotoxic Dose; HL-60: Human Promyelocytic Leukemia; HeLa: Human Cervical Cancer; NIH/3T3: Mouse Fibroblast (Normal Cell Line).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmacological potential of this compound. These protocols are based on standard assays used for the evaluation of natural products.

Anticancer Activity: MTT Assay for Cytotoxicity[17][18][19][20]

This assay determines the concentration at which a substance exhibits 50% inhibition of cell viability (IC50).

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of concentrations. Add the different concentrations of this compound to the wells and incubate for 48 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages[21][22][23][24][25]

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (e.g., L-NAME).

-

Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

NO Concentration Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the vehicle control.

Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay in Neuronal Cells[11][26]

This assay assesses the ability of a compound to protect neuronal cells from damage caused by excessive glutamate stimulation.

-

Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y or HT22) in 96-well plates at an appropriate density and allow for differentiation if necessary.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.

-

Glutamate Exposure: Induce excitotoxicity by exposing the cells to a toxic concentration of glutamate (e.g., 5 mM for HT22 cells) for 24 hours. Include a negative control (no glutamate) and a vehicle control (glutamate + solvent).

-